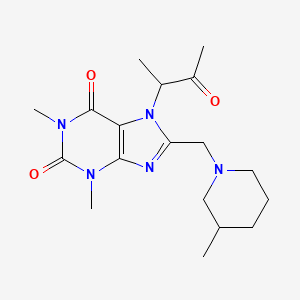![molecular formula C16H18N2O5S B2568534 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-37-5](/img/structure/B2568534.png)
2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C16H18N2O5S . It is used for pharmaceutical testing and is available as a high-quality reference standard .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, such as its melting point, boiling point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The compound has been involved in the development of polymerization catalysts. For example, Skupov et al. (2007) described the use of related compounds in the creation of palladium-based catalysts for polymerizing ethylene with acrylates or norbornenes. High molecular weight polymers were obtained, showcasing the potential application of such compounds in catalysis (Skupov et al., 2007).
Synthesis of Triazole Derivatives
Mansueto et al. (2014) explored the synthesis of 1,2,4-triazole derivatives using compounds with a methoxy group, similar to 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate. Their research opens up alternative approaches for synthesizing various triazole derivatives, demonstrating the versatility of such compounds in synthetic chemistry (Mansueto et al., 2014).
Development of Redox Systems
Tsuji et al. (1999) reported the development of a sterically protecting group that features a reversible redox site. This was applied in constructing a novel redox system composed of diphosphene and triarylamine units, where compounds similar to 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate were used. Such research highlights the potential of these compounds in developing advanced redox systems (Tsuji et al., 1999).
Electroactive Hybridization Indicators in Biosensors
Ozkan-Ariksoysal et al. (2010) developed an electrochemical DNA-based sensor to detect interactions between certain compounds, including derivatives of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, and DNA sequences. This illustrates the application of these compounds in developing biosensors for detecting specific molecular interactions (Ozkan-Ariksoysal et al., 2010).
Exploring Optoelectronic Properties for OLED Materials
Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of derivatives of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate for potential use as materials in organic light-emitting diodes (OLEDs). This research underscores the significance of such compounds in the field of materials science, particularly in the development of new OLED materials (Wazzan & Irfan, 2019).
Eigenschaften
IUPAC Name |
[2-[(4-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-18(2)24(20,21)23-15-7-5-4-6-14(15)16(19)17-12-8-10-13(22-3)11-9-12/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBSHPTEYWUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

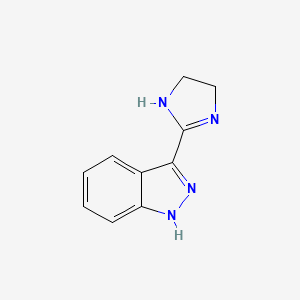
![2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethylamine hydrochloride](/img/structure/B2568452.png)
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568453.png)
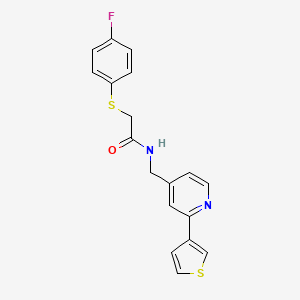
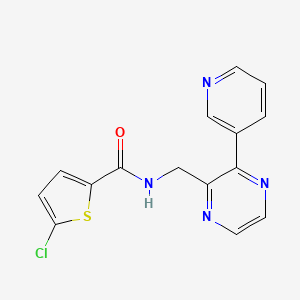
![N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2568458.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2568459.png)
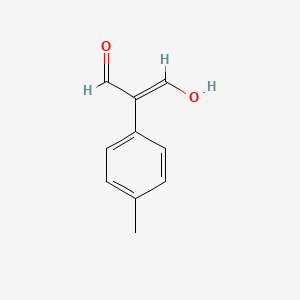
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2568461.png)
![(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2568462.png)
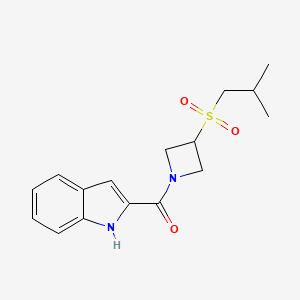
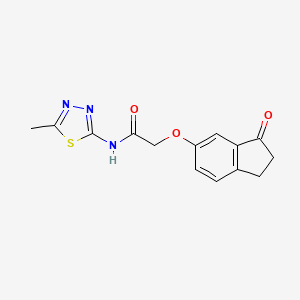
![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)
